molecular formula C20H16N2O2 B1210981 2-[1-(2-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol

2-[1-(2-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol

Cat. No. B1210981
M. Wt: 316.4 g/mol
InChI Key: AGSGFBQWNNZFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-[(2-hydroxyphenyl)methyl]-1H-benzimidazol-2-ylidene]-1-cyclohexa-2,4-dienone is a member of benzimidazoles.

Scientific Research Applications

Synthesis and Reactivity

  • The compound undergoes reactions with 1H-azoles, leading to the formation of series 2-(1H-azol-1-ylmethyl)phenols, as demonstrated by Sidorina and Osyanin (2007) in their study on the condensation of 1H-azoles with 2-hydroxybenzyl alcohols (Sidorina & Osyanin, 2007).

Chemical Sensing and Fluorescence

  • Benzimidazole and benzothiazole based azomethines, derived from similar chemical structures, have been utilized as fluorescent sensors for Al3+ and Zn2+, showcasing large Stokes shifts and good sensitivity as found by Suman et al. (2019) (Suman et al., 2019).

Crystallographic Studies

  • The crystal structure of related compounds, such as 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride, has been analyzed, revealing steric hindrance effects and π–π* transitions in the UV region. Khan et al. (2017) conducted this study, which provides insight into the molecular geometry and spectroscopic behavior (Khan et al., 2017).

Antimicrobial and Catalytic Applications

  • Benzimidazole derivatives have shown antimicrobial activity, as reported by Salahuddin et al. (2017), who synthesized various derivatives and tested them against bacteria and fungi (Salahuddin et al., 2017).
  • Iron(II) complexes with 2-(1H-benzimidazol-2-yl)-phenol derivatives have been investigated for ethylene oligomerization, demonstrating the potential of these compounds in catalysis, as explored by Haghverdi et al. (2018) (Haghverdi et al., 2018).

Topoisomerase Inhibition and NF-κB Inhibition

  • Certain 1H-benzimidazole derivatives have been found to inhibit mammalian DNA topoisomerase I, as shown by Alpan et al. (2007) in their study, which adds another dimension to its potential biological applications (Alpan et al., 2007).
  • Novel 2-benzylbenzimidazole analogs have been shown to inhibit NF-κB, a transcription factor, in research conducted by Boggu et al. (2017) (Boggu et al., 2017).

properties

Product Name

2-[1-(2-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-[[2-(2-hydroxyphenyl)benzimidazol-1-yl]methyl]phenol

InChI

InChI=1S/C20H16N2O2/c23-18-11-5-1-7-14(18)13-22-17-10-4-3-9-16(17)21-20(22)15-8-2-6-12-19(15)24/h1-12,23-24H,13H2

InChI Key

AGSGFBQWNNZFBC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4O)O

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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